molecular formula C11H10O4 B1623716 5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one CAS No. 103986-39-6

5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B1623716
CAS No.: 103986-39-6
M. Wt: 206.19 g/mol
InChI Key: YWBBXTBWPUJUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dihydroxy-3,4-dimethyl-2H-chromen-2-one is a compound belonging to the class of coumarins, which are naturally occurring lactones. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound, in particular, is characterized by its two hydroxyl groups at positions 5 and 7, and two methyl groups at positions 3 and 4 on the chromen-2-one scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the reaction of phenol derivatives with malonic acid in the presence of a catalyst. The reaction typically proceeds under reflux conditions with an acid catalyst, followed by cyclization to form the chromen-2-one structure . Another method involves the condensation of resorcinol with ethyl acetoacetate in the presence of a base, followed by cyclization and methylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-3,4-dimethyl-2H-chromen-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    5,7-Dihydroxy-4-methylchromen-2-one: Similar structure but with a single methyl group at position 4.

    6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one: Contains additional methoxy groups at positions 5 and 8.

    5,7-Dihydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one: Substituted with a hydroxyphenyl group at position 3

Uniqueness

5,7-Dihydroxy-3,4-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

5,7-dihydroxy-3,4-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-5-6(2)11(14)15-9-4-7(12)3-8(13)10(5)9/h3-4,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBBXTBWPUJUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60419977
Record name 5,7-dihydroxy-3,4-dimethylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103986-39-6
Record name 5,7-dihydroxy-3,4-dimethylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one
Reactant of Route 3
5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one
Reactant of Route 6
5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.